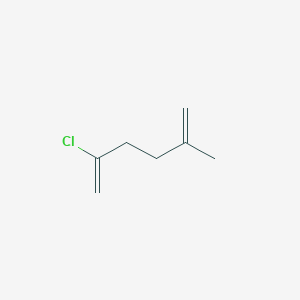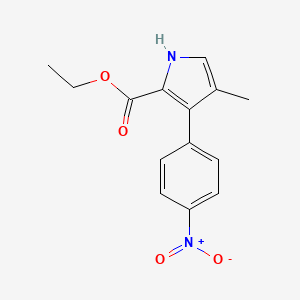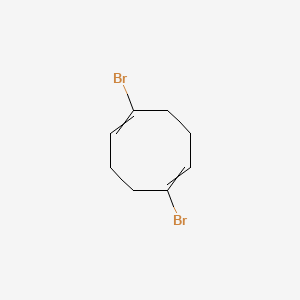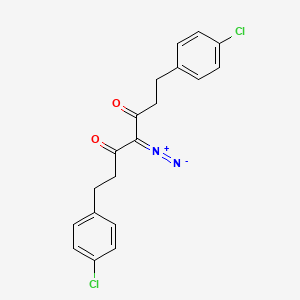
1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is a derivative of curcumin, a natural food dye used in traditional cooking in Asia. Curcuminoids, including this compound, are known for their antitumor, antioxidant, antimutagenic, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate involves several steps. The compound is typically synthesized through a series of reactions starting from readily available precursors. The synthetic route often includes the formation of intermediate compounds, which are then further reacted to produce the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. Industrial production methods may also incorporate green chemistry principles to reduce the environmental impact of the synthesis .
化学反応の分析
Types of Reactions: 1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions employed .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .
科学的研究の応用
1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. In biology and medicine, the compound’s antitumor, antioxidant, and anti-inflammatory properties make it a valuable tool for investigating disease mechanisms and developing new therapeutic agents.
作用機序
The mechanism of action of 1,7-bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, such as enzyme activity and gene expression. The molecular targets and pathways involved in its action are still under investigation, but preliminary studies suggest that the compound may exert its effects through the modulation of oxidative stress and inflammation .
類似化合物との比較
1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other curcuminoid analogues, such as 1,7-bis(4-methoxyphenyl)-4-diazonio-5-oxohept-3-en-3-olate and 1,7-bis(4-hydroxyphenyl)-4-diazonio-5-oxohept-3-en-3-olate. These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique properties of this compound make it a valuable compound for various scientific research applications .
特性
CAS番号 |
123953-62-8 |
|---|---|
分子式 |
C19H16Cl2N2O2 |
分子量 |
375.2 g/mol |
IUPAC名 |
1,7-bis(4-chlorophenyl)-4-diazoheptane-3,5-dione |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-15-7-1-13(2-8-15)5-11-17(24)19(23-22)18(25)12-6-14-3-9-16(21)10-4-14/h1-4,7-10H,5-6,11-12H2 |
InChIキー |
GXJYVHCZGWWYAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC(=O)C(=[N+]=[N-])C(=O)CCC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)
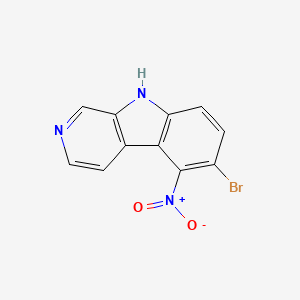



![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
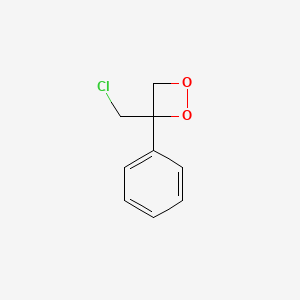


![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
